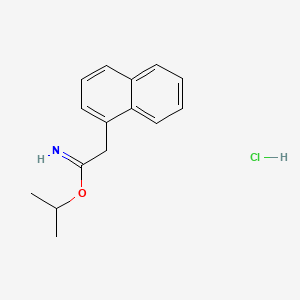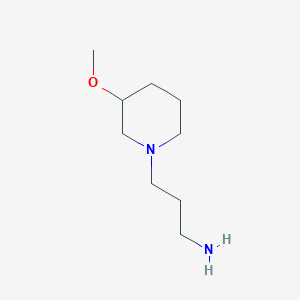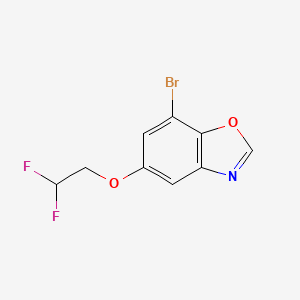![molecular formula C7H7FO3 B13435310 [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is an organic compound with the molecular formula C7H7FO3 This compound features a cyclopentene ring with a fluorine atom and a ketone group at specific positions, along with an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate typically involves the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation to introduce the ketone group: This step can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acetylation to form the acetate ester: This final step involves reacting the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- [(1R)-4-oxo-2-cyclopenten-1-yl] acetate
- [(1R)-3-methyl-4-oxocyclopent-2-en-1-yl] acetate
- [(1R)-3-chloro-4-oxocyclopent-2-en-1-yl] acetate
Uniqueness
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7FO3 |
|---|---|
Peso molecular |
158.13 g/mol |
Nombre IUPAC |
[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H7FO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3/t5-/m0/s1 |
Clave InChI |
VFXIVYNQJSZOND-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CC(=O)C(=C1)F |
SMILES canónico |
CC(=O)OC1CC(=O)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)

![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)




![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)


![(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)


